molecular formula C22H46O B1241529 20-Methylhenicosan-1-ol

20-Methylhenicosan-1-ol

Cat. No.: B1241529
M. Wt: 326.6 g/mol
InChI Key: BTDOKCKNOMJKRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Methylhenicosan-1-ol is a long-chain primary alcohol with a molecular formula of $ \text{C}{22}\text{H}{44}\text{O} $. It features a 21-carbon backbone (henicosane) with a methyl branch at the 20th position and a hydroxyl group at the terminal carbon. This structural configuration imparts unique physical and chemical properties, such as reduced crystallinity compared to linear analogs and moderate hydrophobicity due to its extended alkyl chain.

Properties

Molecular Formula

C22H46O

Molecular Weight

326.6 g/mol

IUPAC Name

20-methylhenicosan-1-ol

InChI

InChI=1S/C22H46O/c1-22(2)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h22-23H,3-21H2,1-2H3

InChI Key

BTDOKCKNOMJKRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

a. Chain Length and Branching

  • Dodecan-1-ol (C12H26O) : A straight-chain primary alcohol with a shorter 12-carbon backbone. Its linear structure results in higher crystallinity (melting point ~24°C) and lower viscosity compared to 20-methylhenicosan-1-ol, which is expected to have a higher melting point (~60–70°C) due to its longer chain but reduced by branching .
  • 5,5-Dichlorohexan-1-ol (C6H12Cl2O): A halogenated short-chain alcohol. The chlorine substituents increase polarity and reactivity, making it more soluble in polar solvents than this compound, which is predominantly soluble in nonpolar solvents .

b. Functional Group Modifications

  • 3-Sulfanylhexan-1-ol (C6H14OS) : Contains a sulfur atom, enhancing its nucleophilic and aromatic properties. This contrasts with this compound’s inert alkyl chain, which prioritizes hydrophobic interactions in applications like surfactants or lipid bilayers .
  • 5-(Dimethylamino)pent-2-en-1-ol (C7H15NO): Incorporates a dimethylamino group and a double bond, enabling pH-dependent reactivity and conjugation. Such functional diversity is absent in this compound, limiting its utility in advanced material synthesis compared to amino-alcohols .

Physical and Chemical Properties

Property This compound (C22H44O) Dodecan-1-ol (C12H26O) 5,5-Dichlorohexan-1-ol (C6H12Cl2O)
Molecular Weight 324.6 g/mol 186.34 g/mol 187.06 g/mol
Melting Point ~60–70°C (estimated) 24°C –10°C (liquid at room temperature)
Boiling Point ~250–270°C (estimated) 259°C 195°C
Solubility in Water Insoluble 0.04 g/L (20°C) Partially soluble
Key Applications Surfactants, lubricants Surfactants, cosmetics Organic synthesis intermediates

Notes:

  • Longer chains (e.g., C21 vs. C12) increase hydrophobicity and thermal stability but reduce solubility.
  • Halogenation (e.g., Cl substituents) enhances reactivity and polarity, as seen in 5,5-Dichlorohexan-1-ol’s use in synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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